1-(4-Ethylphenyl)ethanol

Description

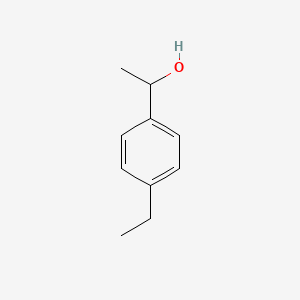

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFBZEOPUXCNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethylphenyl)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Ethylphenyl)ethanol. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines plausible experimental protocols for the synthesis and analysis of this compound and includes a visualization of its chemical structure.

Chemical Structure and Identification

This compound is an aromatic alcohol characterized by an ethyl-substituted phenyl group attached to an ethanol (B145695) backbone.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₀H₁₄O[1] |

| SMILES | CCC1=CC=C(C=C1)C(C)O[1] |

| InChI Key | HZFBZEOPUXCNHK-UHFFFAOYSA-N[1] |

| CAS Number | 33967-18-9[1] |

graph "1_4_Ethylphenylethanol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds in ring C1 -- C2 [style=bold, color="#34A853"]; C3 -- C4 [style=bold, color="#34A853"]; C5 -- C6 [style=bold, color="#34A853"]; C2 -- C3 [color="#5F6368"]; C4 -- C5 [color="#5F6368"]; C6 -- C1 [color="#5F6368"];

// Substituents // Ethanol group C_alpha [pos="0,2.5!", label="C"]; O [pos="-0.5,3.5!", label="O"]; H_O [pos="-0.2,4.0!", label="H"]; C_beta [pos="1.5,3.0!", label="CH₃"];

// Ethyl group C_ethyl1 [pos="0,-2.5!", label="CH₂"]; C_ethyl2 [pos="0,-4.0!", label="CH₃"];

// Bonds to substituents C1 -- C_alpha [color="#5F6368"]; C_alpha -- O [color="#EA4335"]; O -- H_O [color="#EA4335"]; C_alpha -- C_beta [color="#4285F4"];

C4 -- C_ethyl1 [color="#FBBC05"]; C_ethyl1 -- C_ethyl2 [color="#FBBC05"]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while computed values are readily available, experimental data for some properties are sparse.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Boiling Point (estimated) | 218-220 °C | Based on 1-(4-Methylphenyl)ethanol[2][3] |

| Melting Point (estimated) | Not Available | - |

| Density (estimated) | ~0.987 g/mL | Based on 1-(4-Methylphenyl)ethanol[2][3] |

| Solubility | Slightly miscible with water. Soluble in organic solvents. | Based on 1-(4-Methylphenyl)ethanol[2] |

| XLogP3-AA (Computed) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 20.2 Ų | PubChem[1] |

Experimental Protocols

Synthesis via Reduction of 4'-Ethylacetophenone (B57664)

A common and effective method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In this case, this compound can be synthesized by the reduction of 4'-ethylacetophenone.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 4'-ethylacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques.

Table 3: Analytical Methods

| Technique | Proposed Experimental Details |

| ¹H NMR Spectroscopy | The sample is dissolved in deuterated chloroform (B151607) (CDCl₃). The spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). |

| Infrared (IR) Spectroscopy | A thin film of the neat liquid is placed between two sodium chloride plates. The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and interaction of this compound with specific signaling pathways. General studies on ethanol indicate interactions with various neurotransmitter systems, including GABAergic and glutamatergic pathways[4][5][6]. However, these broad effects of simple ethanol cannot be directly extrapolated to the more complex structure of this compound without dedicated experimental investigation. Further research is required to elucidate any potential pharmacological effects and mechanisms of action for this specific compound.

Conclusion

This technical guide has summarized the key chemical properties and structural information for this compound. While comprehensive experimental data for some physicochemical properties and detailed, validated experimental protocols are not widely available, this guide provides a solid foundation based on computed data and established methodologies for similar compounds. The provided synthesis and analysis outlines offer a practical starting point for researchers. Future studies are warranted to fully characterize the experimental properties and to explore the potential biological activities of this compound.

References

- 1. This compound | C10H14O | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)ethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5 | Chemsrc [chemsrc.com]

- 4. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 5. litfl.com [litfl.com]

- 6. What is the mechanism of Ethanol? [synapse.patsnap.com]

Spectroscopic Data of 1-(4-Ethylphenyl)ethanol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 1-(4-Ethylphenyl)ethanol, a key organic compound with applications in various research and development sectors. This document presents available spectroscopic data, outlines detailed experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Note on Data Availability: Extensive searches for experimentally obtained spectroscopic data for this compound yielded incomplete results. Therefore, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data presented herein are for the closely related analog, (S)-1-(4-Methylphenyl)ethanol. This compound differs only by the substitution of a methyl group for the ethyl group on the phenyl ring and is expected to exhibit very similar spectroscopic properties. The mass spectrometry data is presented as a predicted fragmentation pattern based on the general behavior of secondary benzylic alcohols.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provided are for (S)-1-(4-Methylphenyl)ethanol and were obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz and 100 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.26 | d | 2H | 7.2 | Ar-H |

| 7.16 | d | 2H | 7.6 | Ar-H |

| 4.85 | q | 1H | 4.8 | CH (OH)CH₃ |

| 2.35 | s | 3H | - | Ar-CH ₃ |

| 1.91 | s | 1H | - | OH |

| 1.48 | d | 3H | 6.4 | CH(OH)CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | Ar-C |

| 137.2 | Ar-C |

| 129.2 | Ar-C H |

| 125.4 | Ar-C H |

| 70.3 | C H(OH)CH₃ |

| 25.1 | CH(OH)C H₃ |

| 21.1 | Ar-C H₃ |

Infrared (IR) Spectroscopy

The IR data presented is for a thin film of (S)-1-(4-Methylphenyl)ethanol.

Table 3: IR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3364 | Strong, Broad | O-H stretch |

| 1514 | Medium | C=C aromatic stretch |

| 1451 | Medium | C-H bend |

| 1089 | Strong | C-O stretch |

| 817 | Strong | C-H out-of-plane bend (para-disubstituted) |

| 728 | Medium | C-H out-of-plane bend |

Mass Spectrometry (MS)

Experimentally determined mass spectral data for this compound was not available in the conducted searches. The following table presents a predicted fragmentation pattern based on electron ionization (EI) of the parent molecule (C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ) and the known fragmentation of secondary alcohols.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Notes |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl group or the ethanol (B145695) moiety. |

| 132 | [M - H₂O]⁺ | Loss of water, common for alcohols. |

| 121 | [M - C₂H₅]⁺ | Loss of the ethyl group from the phenyl ring. |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage. |

| 105 | [C₇H₅O]⁺ | Further fragmentation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in compounds with a benzyl (B1604629) group. |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Fragments from the side chain. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Place a small plug of cotton or glass wool into a Pasteur pipette.

-

Filter the solution through the plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS) if added (δ 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered at δ 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette and bulb

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Kimwipes

Procedure (Thin Film Method):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe, avoiding contact with water.

-

Using a Pasteur pipette, place one or two drops of the this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands (peaks) in the spectrum.

-

Correlate the observed absorption bands with specific functional groups and bond vibrations in the molecule.

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Microsyringe

-

Solvent for sample dilution (e.g., dichloromethane (B109758) or methanol)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar capillary column) and temperature program to ensure good separation and peak shape.

-

Set the MS to operate in electron ionization (EI) mode.

-

Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250 °C.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The sample will be vaporized, separated by the GC, and introduced into the MS ion source.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Processing:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

-

Propose fragmentation pathways to explain the observed fragment ions, which can help confirm the structure of the compound.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Synthesis of 1-(4-Ethylphenyl)ethanol from 4-Ethylacetophenone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-ethylphenyl)ethanol from 4-ethylacetophenone, a common reduction reaction in organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chemical transformation. The document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The conversion of 4-ethylacetophenone to this compound is a classic example of this reaction, typically achieved through the use of a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). This guide will focus on the practical aspects of this synthesis, providing the necessary information for its successful implementation in a laboratory setting.

Reaction Scheme and Mechanism

The overall reaction involves the reduction of the ketone functional group in 4-ethylacetophenone to a hydroxyl group, yielding this compound.

Reaction Scheme:

The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated, typically by the solvent (e.g., ethanol (B145695) or methanol) or during an aqueous workup, to yield the final alcohol product.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 4-ethylacetophenone.

| Parameter | Value | Reference |

| Starting Material | 4-Ethylacetophenone | [2][3] |

| Molar Mass | 148.20 g/mol | [2] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |

| Molar Mass | 37.83 g/mol | [5] |

| Product | This compound | [6][7] |

| Molar Mass | 150.22 g/mol | [6] |

| Typical Solvent | Ethanol (EtOH) or Methanol (MeOH) | [4][8] |

| Stoichiometry (Ketone:NaBH₄) | 1 : 0.25 (theoretically), typically 1 : 1 to 1 : 1.5 (in practice) | [5] |

| Reaction Temperature | 0 °C to room temperature | [4] |

| Typical Reaction Time | 30 minutes to 2 hours | [9] |

| Typical Yield | 80-95% | [8] |

Experimental Protocol

This protocol is a general guideline for the sodium borohydride reduction of 4-ethylacetophenone.

Materials:

-

4-Ethylacetophenone

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-ethylacetophenone (1.0 eq) in ethanol (10 mL per gram of ketone).

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for the starting material and the product.

4-Ethylacetophenone

| Data Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.6 (q, 2H, -CH₂CH₃), ~2.5 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₂CH₃) | |

| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~149, ~136, ~128, ~128 (Ar-C), ~29 (-CH₂CH₃), ~26 (-COCH₃), ~15 (-CH₂CH₃) | |

| IR (neat, cm⁻¹) | ~1680 (C=O stretch), ~2970 (C-H stretch, aliphatic), ~3050 (C-H stretch, aromatic) | [10] |

| Mass Spec (EI, m/z) | 148 (M⁺), 133 (M⁺ - CH₃), 105 (M⁺ - C₂H₅CO) | [2] |

This compound

| Data Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.8 (q, 1H, -CH(OH)CH₃), ~2.6 (q, 2H, -CH₂CH₃), ~1.8 (s, 1H, -OH), ~1.4 (d, 3H, -CH(OH)CH₃), ~1.2 (t, 3H, -CH₂CH₃) | [11] |

| ¹³C NMR (CDCl₃) | δ ~144, ~142, ~128, ~125 (Ar-C), ~70 (-CH(OH)CH₃), ~28 (-CH₂CH₃), ~25 (-CH(OH)CH₃), ~15 (-CH₂CH₃) | |

| IR (neat, cm⁻¹) | ~3350 (broad, O-H stretch), ~2970 (C-H stretch, aliphatic), ~3030 (C-H stretch, aromatic), ~1070 (C-O stretch) | |

| Mass Spec (EI, m/z) | 150 (M⁺), 135 (M⁺ - CH₃), 132 (M⁺ - H₂O), 117 (M⁺ - H₂O - CH₃) |

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified logical diagram of the reduction mechanism.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scribd.com [scribd.com]

- 6. This compound | C10H14O | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 9. rsc.org [rsc.org]

- 10. 4-Ethylacetophenone(937-30-4) IR Spectrum [m.chemicalbook.com]

- 11. This compound(33967-18-9) 1H NMR [m.chemicalbook.com]

Physical and chemical characteristics of 1-(4-Ethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Ethylphenyl)ethanol is an aromatic alcohol that holds significance as a synthetic intermediate in various chemical and pharmaceutical applications. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a molecule of interest for the synthesis of more complex chiral compounds. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Core Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, computed values provide useful estimates for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | --INVALID-LINK--[1] |

| Molecular Weight | 150.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 33967-18-9 | --INVALID-LINK--[1] |

| Physical Form | Liquid | Vendor Information |

| Boiling Point | No experimental data available. The related compound, 1-(4-methylphenyl)ethanol (B1581246), has a boiling point of 218-220 °C.[2][3] | N/A |

| Melting Point | Not applicable (liquid at room temperature) | N/A |

| Density | No experimental data available. The related compound, 1-(4-methylphenyl)ethanol, has a density of 0.987 g/mL at 20 °C.[2] | N/A |

| Water Solubility | Slightly miscible with water. | --INVALID-LINK--[2][4] |

| XLogP3-AA | 2.2 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK--[1] |

Synthesis Protocols

Two primary synthetic routes to this compound are the reduction of 4'-ethylacetophenone (B57664) and the Grignard reaction of 4-ethylbenzaldehyde (B1584596).

Reduction of 4'-Ethylacetophenone

This method involves the reduction of the ketone functionality of 4'-ethylacetophenone to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-ethylacetophenone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the excess sodium borohydride.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Caption: Synthesis of this compound via reduction of 4'-ethylacetophenone.

Grignard Reaction with 4-Ethylbenzaldehyde

This route involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl carbon of 4-ethylbenzaldehyde.

Experimental Protocol:

-

Grignard Reagent Preparation (in a separate flask):

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous diethyl ether.

-

Add a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.

-

-

Reaction Monitoring and Quenching:

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Workup and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the crude product by column chromatography.

-

Caption: Grignard synthesis of this compound.

Spectroscopic and Chromatographic Analysis

Detailed analytical methods are crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Frequency: Spectra are typically recorded on a 300, 400, or 500 MHz instrument.

-

Expected Signals:

-

A triplet for the methyl protons of the ethyl group.

-

A quartet for the methylene (B1212753) protons of the ethyl group.

-

A doublet for the methyl protons adjacent to the chiral center.

-

A quartet for the methine proton at the chiral center.

-

A singlet for the hydroxyl proton (which may exchange with D₂O).

-

Signals in the aromatic region for the phenyl protons.

-

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Frequency: Typically recorded at 75, 100, or 125 MHz.

-

Expected Signals: Signals corresponding to the different carbon atoms in the ethyl group, the methyl and methine carbons of the ethanol moiety, and the aromatic carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A split injection is typically used.

-

Temperature Program:

-

Initial oven temperature: e.g., 50 °C, hold for 2 minutes.

-

Ramp: Increase to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Final hold: Hold at the final temperature for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (for a liquid sample):

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the crystal.[5][6][7]

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Bands:

-

A broad O-H stretching band in the region of 3600-3200 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

A C-O stretching band around 1260-1000 cm⁻¹.

-

Out-of-plane C-H bending bands for the substituted benzene (B151609) ring in the 900-675 cm⁻¹ region.

-

Biological Activity and Potential Applications

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound. Research on related substituted phenylethanols suggests potential for various biological effects, but direct extrapolation is not scientifically rigorous.

The structural similarity of this compound to other biologically active molecules suggests that it could be a valuable scaffold for the development of new therapeutic agents. Its chirality is particularly important, as enantiomers of a compound often exhibit different pharmacological activities.

Further research is warranted to explore the potential biological activities of this compound, including its interactions with various receptors, enzymes, and signaling pathways. Such studies would be crucial for unlocking its potential in drug discovery and development.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and analysis. While specific biological data is currently scarce, its chemical structure suggests it as a promising candidate for further investigation in the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its use in the development of new technologies and therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. 1-(4-Methylphenyl)ethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H14O | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 1-(4-methylphenyl)ethanol [stenutz.eu]

An In-Depth Technical Guide to the Enantiomers of 1-(4-Ethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and stereochemical properties of the (R)- and (S)-enantiomers of 1-(4-Ethylphenyl)ethanol. It details experimental protocols for their asymmetric synthesis and chiral separation, and discusses their potential, though currently underexplored, pharmacological relevance. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in the stereospecific attributes of this chiral alcohol.

Introduction

Chirality is a fundamental property in drug design and development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. This compound is a chiral secondary alcohol with a stereogenic center at the carbinol carbon. Its enantiomers, (R)-1-(4-Ethylphenyl)ethanol and (S)-1-(4-Ethylphenyl)ethanol, are valuable chiral building blocks in organic synthesis. Understanding the distinct properties and synthesis of each enantiomer is crucial for their application in the development of novel pharmaceuticals and other advanced materials. This guide aims to consolidate the available technical information on these enantiomers, providing a detailed resource for scientific and research applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (R)- and (S)-1-(4-Ethylphenyl)ethanol

| Property | (R)-1-(4-Ethylphenyl)ethanol | (S)-1-(4-Ethylphenyl)ethanol |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol [2] |

| CAS Number | 54225-75-1[3] | 101219-72-1 |

| Appearance | Colorless oil (inferred) | Colorless oil[4] |

| Boiling Point | Not specified (Est. ~218-220 °C) | Not specified (Est. ~218-220 °C) |

| Melting Point | Not specified | Not specified |

| Optical Rotation | [α]D²⁵ = +40.8° (c=1.00 in CHCl₃) (inferred) | [α]D²⁵ = -40.8° (c=1.00 in CHCl₃)[4] |

Experimental Protocols

Asymmetric Synthesis via Biocatalytic Reduction of 4'-Ethylacetophenone (B57664)

The enantioselective synthesis of (R)- and (S)-1-(4-Ethylphenyl)ethanol can be effectively achieved through the asymmetric reduction of the prochiral ketone, 4'-ethylacetophenone. Biocatalysis using microbial whole cells or isolated enzymes offers a green and highly stereoselective method for this transformation.

Objective: To synthesize enantiomerically enriched (S)-1-(4-Ethylphenyl)ethanol using a biocatalyst. The synthesis of the (R)-enantiomer can be achieved by selecting a biocatalyst with the opposite stereopreference.

Materials:

-

4'-Ethylacetophenone

-

Microbial strain (e.g., Weissella paramesenteroides N7, known for reducing acetophenones)[5]

-

Growth medium (e.g., MRS broth)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Glucose (as a co-substrate for cofactor regeneration)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)[4]

Protocol:

-

Cultivation of Biocatalyst: Inoculate the selected microbial strain into the appropriate growth medium and incubate under optimal conditions (temperature, agitation) to obtain a sufficient cell mass.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with buffer to remove residual medium components.

-

Bioreduction Reaction: Resuspend the cell pellet in a buffer solution containing glucose. Add 4'-ethylacetophenone to the cell suspension. The reaction can be monitored by TLC or GC to track the conversion of the ketone to the alcohol.[5]

-

Work-up and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (B1210297). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure enantiomer.[4]

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be accurately determined by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of this class of compounds.

Objective: To separate the (R)- and (S)-enantiomers of this compound and determine the enantiomeric excess (ee) of a sample.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar polysaccharide-based CSP

-

Mobile phase: HPLC-grade n-hexane and 2-propanol

-

Sample: A solution of racemic or enantiomerically enriched this compound in the mobile phase

Protocol:

-

System Preparation: Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and 2-propanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Biological and Pharmacological Relevance

As of the current literature survey, there is no specific published data on the biological activity or pharmacological properties of the individual enantiomers of this compound. However, the broader class of chiral secondary benzylic alcohols, such as 1-phenylethanol (B42297) and its derivatives, are known to be important chiral synthons in the pharmaceutical industry.

The principle of stereospecificity in drug action is well-established. Enantiomers can exhibit different binding affinities for receptors and enzymes, leading to variations in their therapeutic effects and toxicity. For instance, one enantiomer may be pharmacologically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Given the structural similarity of this compound to other pharmacologically relevant molecules, it is plausible that its enantiomers could exhibit differential biological activities. Future research in this area could involve:

-

Screening for Receptor Binding: Assessing the binding affinity of the individual enantiomers to a panel of common drug targets.

-

Enzyme Inhibition Assays: Evaluating the inhibitory potential of each enantiomer against various enzymes.

-

Cell-Based Assays: Investigating the effects of the enantiomers on cellular pathways, such as proliferation, apoptosis, or signaling cascades.

-

In Vivo Studies: If in vitro activity is observed, conducting pharmacokinetic and pharmacodynamic studies in animal models to understand the absorption, distribution, metabolism, excretion (ADME), and efficacy of each enantiomer.

The relationship between chirality and biological activity is a critical consideration in drug discovery and development. The diagram below illustrates the divergent paths the enantiomers of a chiral drug can take in a biological system.

Conclusion

The (R)- and (S)-enantiomers of this compound are valuable chiral molecules with well-defined stereochemical properties. This guide has provided a detailed summary of their known physicochemical characteristics and has outlined robust experimental protocols for their asymmetric synthesis and chiral separation. While the specific biological activities of these enantiomers remain to be elucidated, the principles of stereopharmacology suggest that they may possess distinct biological profiles. Further research into the pharmacological effects of these compounds is warranted and could lead to the discovery of novel therapeutic agents. This document serves as a critical resource to facilitate such future investigations.

References

An In-depth Technical Guide to the Properties of Racemic 1-(4-Ethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the racemic mixture of 1-(4-Ethylphenyl)ethanol. It includes a summary of its basic chemical data, extrapolated physical characteristics, and detailed, plausible experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for professionals in research and development who are interested in this compound, despite the limited availability of specific experimental data for the racemic mixture in public literature.

Chemical and Physical Properties

The racemic mixture of this compound is a chiral aromatic alcohol. While specific experimentally determined properties for the racemic mixture are not widely reported, the fundamental properties of the individual enantiomers and related compounds provide a strong basis for its characterization.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source/Comment |

| Chemical Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][2][3] |

| Appearance | Colorless liquid (Predicted) | Based on similar compounds. |

| Melting Point | Not available | Data for the related 1-(4-methylphenyl)ethanol (B1581246) is 81-82°C, but this is a solid. As this compound is expected to be a liquid at room temperature, its melting point would be below ambient temperature. |

| Boiling Point | ~218-220 °C (Predicted) | Based on the boiling point of the closely related 1-(4-methylphenyl)ethanol.[4] |

| Density | ~0.99 g/mL (Predicted) | Based on the density of similar aromatic ethanols. |

| Solubility | Slightly miscible with water; soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). | Based on the structure having both a polar hydroxyl group and a nonpolar ethylphenyl group. |

| CAS Number | 33967-18-9 | [1][2][5] |

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis, purification, and characterization of racemic this compound. These are based on standard organic chemistry techniques and procedures reported for similar compounds.

Synthesis of Racemic this compound

A common and effective method for the synthesis of 1-(4-aryl)ethanols is the Grignard reaction, which involves the addition of a methylmagnesium halide to the corresponding benzaldehyde (B42025) derivative.

Reaction Scheme:

Materials and Reagents:

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 4-ethylbenzaldehyde dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Addition: The flask is cooled in an ice bath, and a solution of methylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude racemic this compound.

Purification

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Materials and Reagents:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (B1210297)

-

Glass column

-

TLC plates

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

-

Fraction Collection: Fractions are collected and analyzed by TLC.

-

Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield purified racemic this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed using various spectroscopic methods.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the carbinol group, the methyl group attached to the carbinol, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbinol carbon, and the carbons of the ethyl and methyl groups.

The IR spectrum should display characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Peaks in the range of 2850-3000 cm⁻¹ due to C-H stretching of the alkyl groups.

-

Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ indicating C=C stretching within the aromatic ring.

-

A C-O stretching band around 1050-1150 cm⁻¹.

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z = 150.22.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathways associated with this compound. Further research would be required to investigate its potential pharmacological or toxicological effects.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of racemic this compound.

Caption: Workflow for the synthesis and purification of racemic this compound.

Logical Relationship: Characterization Methods

This diagram shows the relationship between the purified compound and the analytical techniques used for its characterization.

Caption: Analytical methods for the characterization of this compound.

Conclusion

This technical guide consolidates the available information on racemic this compound and provides a framework for its synthesis and characterization. While there is a notable absence of specific experimental data for the racemic mixture in the current literature, the provided protocols and predicted properties offer a solid starting point for researchers. Further investigation is warranted to fully elucidate the physical properties, biological activities, and potential applications of this compound.

References

An In-depth Technical Guide to the Solubility of 1-(4-Ethylphenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Ethylphenyl)ethanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, its physicochemical properties, and detailed experimental protocols for determining solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 33967-18-9 | [1][3] |

| Appearance | Colorless liquid (at room temperature) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| LogP (Octanol-Water Partition Coefficient) | 2.2 | [1][2] |

The LogP value of 2.2 indicates that this compound is moderately lipophilic, suggesting a preference for nonpolar environments over aqueous ones.

Theoretical Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features both a polar hydroxyl (-OH) group and a nonpolar ethylphenyl group. This amphiphilic nature results in varied solubility across different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, leading to good solubility. Shorter-chain alcohols are expected to be excellent solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the hydroxyl group of this compound, resulting in significant solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar ethylphenyl group will have favorable van der Waals interactions with nonpolar solvents. While the polar hydroxyl group may hinder miscibility, moderate to good solubility is still expected, particularly in aromatic solvents like toluene (B28343) due to pi-pi stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can engage in dipole-dipole interactions. They are generally good solvents for a wide range of organic compounds, and this compound is expected to be readily soluble in them.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, commonly known as the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with airtight screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted samples to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination following the outlined protocol is recommended.

References

The Elusive Presence of 1-(4-Ethylphenyl)ethanol in the Plant Kingdom: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Ethylphenyl)ethanol, a secondary benzenoid alcohol, has been identified as a minor constituent in the essential oil of Illicium verum, commonly known as star anise.[1] Despite its confirmed presence, a comprehensive understanding of its natural occurrence, quantitative distribution, and biological significance within the plant kingdom remains largely uncharted territory. This technical guide synthesizes the currently available information on this compound in plant extracts, focusing on its identification, analytical methodologies, and the conspicuous absence of extensive research into its biosynthesis and pharmacological activities. This document aims to provide a foundational resource for researchers interested in exploring the potential of this lesser-known natural compound.

Natural Occurrence and Identification

The primary and thus far singular documented plant source of this compound is the fruit of Illicium verum.[1] This evergreen tree, native to Southeast Asia, is renowned for its star-shaped aromatic fruits, which are a rich source of a diverse array of volatile and non-volatile secondary metabolites. The essential oil of star anise is predominantly composed of trans-anethole, which can constitute up to 90% of the oil, along with other compounds such as estragole, limonene, and linalool.[2][3][4]

The identification of this compound within the complex matrix of star anise essential oil has been achieved through gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique allows for the separation of individual volatile compounds and their subsequent identification based on their mass spectra and retention indices. While its presence has been confirmed, quantitative data regarding its concentration in Illicium verum extracts is notably absent from the available scientific literature. This suggests that this compound is likely a trace component of the essential oil.

Quantitative Data Summary

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in plant extracts. While numerous studies have detailed the chemical composition of Illicium verum essential oil, they have consistently focused on the major constituents. To date, no published research has provided specific quantitative data for this compound. The table below reflects this absence of information.

| Plant Source | Plant Part | Extraction Method | This compound Concentration | Reference |

| Illicium verum | Fruit | Not Specified | Reported as present, but not quantified | [1] |

This lack of quantitative data presents a clear opportunity for future research to determine the concentration of this compound in Illicium verum and to explore its potential presence in other plant species.

Experimental Protocols

The extraction and analysis of this compound from Illicium verum would logically follow established methods for obtaining and characterizing essential oils. The following protocols are based on general procedures reported for the analysis of volatile compounds from star anise and are adaptable for the specific targeting of this compound.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This is a common method for extracting volatile compounds from plant material.

Objective: To isolate the essential oil from the dried fruits of Illicium verum.

Materials:

-

Dried fruits of Illicium verum

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Grinder

Procedure:

-

The dried fruits of Illicium verum are ground into a coarse powder.

-

A known quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask.

-

Distilled water is added to the flask in a specific ratio (e.g., 1:10 w/v).

-

The flask is connected to a Clevenger-type apparatus and heated using a heating mantle.

-

The mixture is boiled for a defined period (e.g., 3-4 hours) to allow for the volatilization of the essential oil with the steam.

-

The steam and essential oil vapor are condensed in the condenser of the Clevenger apparatus.

-

The essential oil, being less dense than water, separates and collects in the graduated tube of the apparatus.

-

After the distillation is complete, the collected oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

-

The resulting essential oil is stored in a sealed vial in a cool, dark place until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analytical method for identifying and potentially quantifying this compound in the extracted essential oil.

Objective: To identify and quantify the chemical constituents of the Illicium verum essential oil.

Materials:

-

Extracted essential oil of Illicium verum

-

A suitable solvent (e.g., hexane (B92381) or ethanol)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS)

-

Helium (carrier gas)

-

Reference standard of this compound (for quantification)

Procedure:

-

A dilute solution of the essential oil is prepared in a suitable solvent (e.g., 1% in hexane).

-

The GC-MS instrument is set up with appropriate parameters for the analysis of volatile compounds. This includes defining the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.

-

A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

-

The compounds are separated based on their volatility and interaction with the stationary phase of the capillary column as they pass through it.

-

As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum of each compound is recorded, providing a unique fragmentation pattern that acts as a chemical fingerprint.

-

The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known reference standard and by matching the spectrum with a reference library (e.g., NIST).

-

For quantification, a calibration curve is generated using different concentrations of the this compound reference standard. The peak area of the compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Biosynthesis and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biosynthetic pathway of this compound in plants. However, as an aromatic alcohol, it is plausible that its biosynthesis originates from the shikimate pathway, which is the central route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites in plants. Phenylalanine, in particular, serves as a precursor for many benzenoid compounds. The biosynthesis of other, more well-studied aromatic alcohols in plants often involves a series of enzymatic reactions including decarboxylation, hydroxylation, and reduction steps. Further research, including isotopic labeling studies and transcriptomic analysis of Illicium verum, would be necessary to elucidate the specific enzymatic steps leading to the formation of this compound.

Similarly, no signaling pathways in which this compound may be involved have been described. The biological role of this compound in Illicium verum, whether as a defense compound against herbivores or pathogens, or as an attractant for pollinators, remains unknown.

Conclusion and Future Directions

This compound represents a largely unexplored component of the plant chemical landscape. Its confirmed presence in Illicium verum provides a starting point for more in-depth investigations. Key areas for future research include:

-

Quantitative Analysis: Development and validation of sensitive analytical methods to accurately quantify this compound in Illicium verum and to screen for its presence in other plant species.

-

Biosynthetic Pathway Elucidation: Utilization of modern molecular biology and metabolomics techniques to uncover the enzymatic machinery responsible for its synthesis in plants.

-

Pharmacological Screening: A thorough investigation of the biological activities of this compound to determine its potential as a lead compound for drug development.

Addressing these research gaps will be crucial in moving this compound from a mere analytical observation to a compound with understood biological relevance and potential applications.

References

- 1. This compound | C10H14O | CID 13481016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Illicium verum L. (Star Anise) Essential Oil: GC/MS Profile, Molecular Docking Study, In Silico ADME Profiling, Quorum Sensing, and Biofilm-Inhibiting Effect on Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

In-depth Technical Guide: Toxicological Data and Safety Profile of 1-(4-Ethylphenyl)ethanol

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that a comprehensive search of publicly available toxicological data for 1-(4-Ethylphenyl)ethanol (CAS No. 33967-18-9) did not yield any specific studies. The information presented herein is based on standardized toxicological testing protocols and data available for the structurally related analogue, 1-(4-Methylphenyl)ethanol (CAS No. 536-50-5).

Caution: The use of analogue data, also known as read-across, is a common practice in toxicology for data-poor chemicals. However, it should be interpreted with caution. While 1-(4-Methylphenyl)ethanol is a close structural analogue to this compound, the difference in the alkyl substituent (methyl vs. ethyl) on the phenyl ring could potentially influence the toxicological profile. Therefore, the data presented for the analogue should be considered as indicative and not as a direct substitute for studies on this compound.

Toxicological Data Summary for the Analogue: 1-(4-Methylphenyl)ethanol

The following tables summarize the available quantitative toxicological data for 1-(4-Methylphenyl)ethanol.

Acute Toxicity

| Test Substance | Species | Route | Endpoint | Value | Reference |

| 1-(4-Methylphenyl)ethanol | Mouse | Oral | LD50 | 2800 mg/kg | Arzneimittel-Forschung. Drug Research. Vol. 12, Pg. 347, 1962 |

| 1-(4-Methylphenyl)ethanol | Rat | Intramuscular | LD50 | 1 g/kg | Naunyn-Schmiedeberg's Archiv fuer Experimentelle Pathologie und Pharmakologie. Vol. 222, Pg. 244, 1954 |

Genotoxicity

A comprehensive search for genotoxicity data (e.g., Ames test, in vitro micronucleus assay) for 1-(4-Methylphenyl)ethanol did not yield any publicly available studies.

Repeated Dose Toxicity

No publicly available data from repeated dose toxicity studies for 1-(4-Methylphenyl)ethanol, such as a No-Observed-Adverse-Effect-Level (NOAEL), were found.

Standardized Experimental Protocols

The following sections detail the methodologies for key toxicological experiments as guided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Following OECD Guidelines 420, 423, or 425)

Objective: To determine the potential of a substance to cause adverse health effects from a single oral dose.

Methodology:

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle. They are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is given to the animals.

-

Dose Levels: The study design can follow one of three main procedures:

-

Fixed Dose Procedure (OECD 420): A stepwise procedure where the substance is administered at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of the initial dose determines the next step, with the aim of identifying a dose that produces clear signs of toxicity but no mortality.

-

Acute Toxic Class Method (OECD 423): A sequential testing method using a small number of animals per step. The outcome of each step determines the next, allowing for the classification of the substance into a toxicity category based on the Globally Harmonized System (GHS).

-

Up-and-Down Procedure (OECD 425): A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a reduced number of animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, and autonomic functions, as well as behavioral changes), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Ethylphenyl)ethanol

Abstract

This document provides detailed protocols for the asymmetric synthesis of 1-(4-ethylphenyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Three distinct and highly efficient methods are presented: asymmetric transfer hydrogenation (ATH) utilizing a Noyori-type ruthenium catalyst, Corey-Bakshi-Shibata (CBS) reduction with a chiral oxazaborolidine catalyst, and a biocatalytic reduction employing a whole-cell catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of these key synthetic strategies. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, a general workflow for the synthesis and analysis is visually represented.

Introduction

Chiral secondary alcohols are crucial building blocks in the synthesis of numerous biologically active compounds. The enantiomers of this compound, for instance, can serve as key intermediates in the production of pharmaceuticals. Consequently, the development of efficient and highly enantioselective methods for their synthesis is a primary focus of modern organic chemistry. This application note details three state-of-the-art protocols for the asymmetric reduction of the prochiral ketone, 4'-ethylacetophenone (B57664), to the corresponding chiral alcohol. The methods discussed—asymmetric transfer hydrogenation, CBS reduction, and biocatalysis—are renowned for their high enantioselectivity and broad applicability.[1][2][3]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different asymmetric synthesis methods for this compound, allowing for a direct comparison of their efficacy.

| Method | Catalyst/Biocatalyst | Reducing Agent/Hydrogen Donor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2 azeotrope) | Acetonitrile (B52724) | 28 | >95 | 98 | (R) |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (B99878) (BMS) | THF | -30 | >90 | >95 | (S) |

| Biocatalytic Reduction | Lactobacillus kefiri (whole cells) | Glucose (co-substrate) | Water/Buffer | 30 | High | >99 | (S) |

Experimental Protocols

This protocol describes the asymmetric transfer hydrogenation of 4'-ethylacetophenone using a RuCl--INVALID-LINK-- catalyst to yield (R)-1-(4-ethylphenyl)ethanol.

Materials:

-

4'-Ethylacetophenone

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Acetonitrile

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve 4'-ethylacetophenone (1 mmol, 148.2 mg) in anhydrous acetonitrile (5 mL).

-

Add the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 6.4 mg, 1 mol%).

-

To the stirred solution, add the formic acid/triethylamine azeotrope (0.5 mL).

-

Stir the reaction mixture at 28 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain pure (R)-1-(4-ethylphenyl)ethanol.

-

Determine the enantiomeric excess by chiral HPLC analysis.